

Application Note: Rhodium Oxide Catalysis for Carbon Monoxide (CO) Oxidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodium oxide

Cat. No.: B082144

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The catalytic oxidation of carbon monoxide (CO) is a critical reaction in environmental catalysis, most notably for the abatement of harmful emissions in automotive exhaust systems.[1][2] Rhodium (Rh)-based catalysts are highly effective for this process, demonstrating significant activity at low temperatures.[3] The performance of these catalysts is intricately linked to their structural and electronic properties, including particle size, the nature of the support, and the oxidation state of the rhodium.[3][4]

Recent research has revealed the dynamic nature of rhodium catalysts under CO oxidation conditions. Rhodium can interconvert between nanoparticles and single atoms, a transformation influenced by the reaction atmosphere, particularly the presence of CO.[4][5] Furthermore, there is ongoing discussion regarding the true active phase, with some studies suggesting an oxygen-covered metallic surface is more active than a bulk **rhodium oxide**, while others highlight the role of highly dispersed ionic Rh species, especially on reducible oxide supports like CeO₂. [1][2][6] This document provides detailed protocols for the synthesis, characterization, and testing of **rhodium oxide**-based catalysts for CO oxidation, summarizes key performance data, and illustrates the primary experimental workflow and proposed reaction mechanisms.

Catalyst Synthesis Protocols

Protocol 1.1: Incipient Wetness Impregnation for Rh/Al₂O₃

This method is a standard technique for preparing supported metal catalysts.

Materials:

- Rhodium(III) nitrate solution (e.g., 10% w/w Rh)
- γ -Alumina (γ -Al₂O₃) support
- Deionized water
- Muffle furnace

Procedure:

- Support Preparation: Dry the γ -Al₂O₃ support at 120°C for at least 4 hours to remove physisorbed water.
- Pore Volume Determination: Determine the pore volume of the dried γ -Al₂O₃ by adding deionized water dropwise to a known mass of the support until saturation is reached.
- Precursor Solution Preparation: Calculate the required amount of rhodium(III) nitrate solution to achieve the desired Rh weight loading (e.g., 0.05-0.1 wt%).^[5] Dilute this solution with deionized water to a final volume equal to the determined pore volume of the support.
- Impregnation: Add the precursor solution to the dried γ -Al₂O₃ support drop by drop while mixing to ensure uniform distribution.
- Drying: Dry the impregnated catalyst in a furnace at 120°C for 4 hours in static air.^[5]
- Calcination: Increase the furnace temperature to 600°C at a slow ramp rate (e.g., 1°C/min) and hold for 4 hours to decompose the nitrate precursor and form **rhodium oxide** species on the support.^[5]

Protocol 1.2: Flash Calcination for RhO_x/CeO₂ Sub-nanoparticles

This method is designed to create highly dispersed, sub-nanometer **rhodium oxide** particles on a ceria support, which can enhance catalytic activity.[\[6\]](#)

Materials:

- Rhodium(III) nitrate solution
- Ceria (CeO₂) support
- High-temperature furnace

Procedure:

- Impregnation: Prepare the rhodium-impregnated ceria precursor using the incipient wetness method as described in Protocol 1.1.
- Flash Calcination: Instead of a slow temperature ramp, place the dried, impregnated precursor directly into a pre-heated furnace at a high temperature (e.g., 800°C) for a short duration.[\[6\]](#) This rapid heating promotes the formation of highly dispersed, stable ionic Rh species that are strongly interacting with the ceria support.[\[6\]](#)
- Cooling: After the short calcination period, remove the catalyst from the furnace and allow it to cool to room temperature.

Experimental Protocol for CO Oxidation

This section outlines the procedure for evaluating the catalytic performance of the synthesized RhO_x catalysts.

Catalyst Characterization

Before activity testing, it is crucial to characterize the catalyst's physicochemical properties:

- H₂ Chemisorption: To determine Rh dispersion and average particle size.[\[4\]](#)

- Transmission Electron Microscopy (TEM): To visualize particle size, morphology, and distribution.[6]
- X-ray Diffraction (XRD): To identify the crystalline phases of the support and rhodium species.[6]
- X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation states of rhodium.[6]
- Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): To study the adsorption of probe molecules like CO and to monitor surface species under reaction conditions.[4]

Catalytic Activity Testing in a Fixed-Bed Reactor

Apparatus:

- Quartz tube microreactor (e.g., 4 mm internal diameter).[4]
- Tube furnace with temperature controller.
- Mass flow controllers (MFCs) for CO, O₂, and inert gas (e.g., N₂, He).
- Gas analyzer, such as an MKS MG2030 Fourier Transform Infrared (FT-IR) analyzer, to measure CO and CO₂ concentrations.[4][5]

Procedure:

- Catalyst Loading:
 - To avoid internal diffusion limitations, press the catalyst powder into a pellet, crush it, and sieve to a specific mesh size (e.g., 80–170 mesh).[4]
 - To prevent thermal gradients (hot spots), dilute a small amount of the sieved catalyst (5–15 mg) with an inert material like crushed cordierite or SiC.[4]
 - Load the diluted catalyst bed into the center of the quartz reactor tube, securing it with quartz wool plugs.

- Catalyst Pre-treatment:
 - Place the reactor in the furnace and purge the system with an inert gas (He or N₂).
 - Perform a reduction pre-treatment by flowing 5% H₂ in N₂ at 500°C for 30-60 minutes to ensure a consistent starting state (metallic Rh nanoparticles).[\[4\]](#)[\[5\]](#)
 - Cool the catalyst to the starting reaction temperature under an inert gas flow.
- Reaction Execution:
 - Introduce the reaction gas mixture to the reactor. A typical composition is 8,400-13,000 ppm CO and a CO/O₂ ratio of approximately 0.9, with the balance being an inert gas.[\[4\]](#)[\[5\]](#)[\[7\]](#)
 - Set the total flow rate to achieve a desired gas hourly space velocity (GHSV).[\[8\]](#)
 - Conduct the experiment by decreasing the temperature in a stepwise manner, allowing the reaction to reach a steady state at each temperature point before recording data.[\[4\]](#)[\[5\]](#)
- Data Acquisition:
 - Continuously monitor the inlet and outlet gas concentrations of CO and CO₂ using the FT-IR analyzer.
 - Calculate the CO conversion at each temperature using the formula: CO Conversion (%) = $\frac{([CO]_{in} - [CO]_{out})}{[CO]_{in}} \times 100$

Performance Data & Analysis

The performance of rhodium-based catalysts for CO oxidation is highly dependent on preparation methods and reaction conditions. Quantitative data from various studies are summarized below.

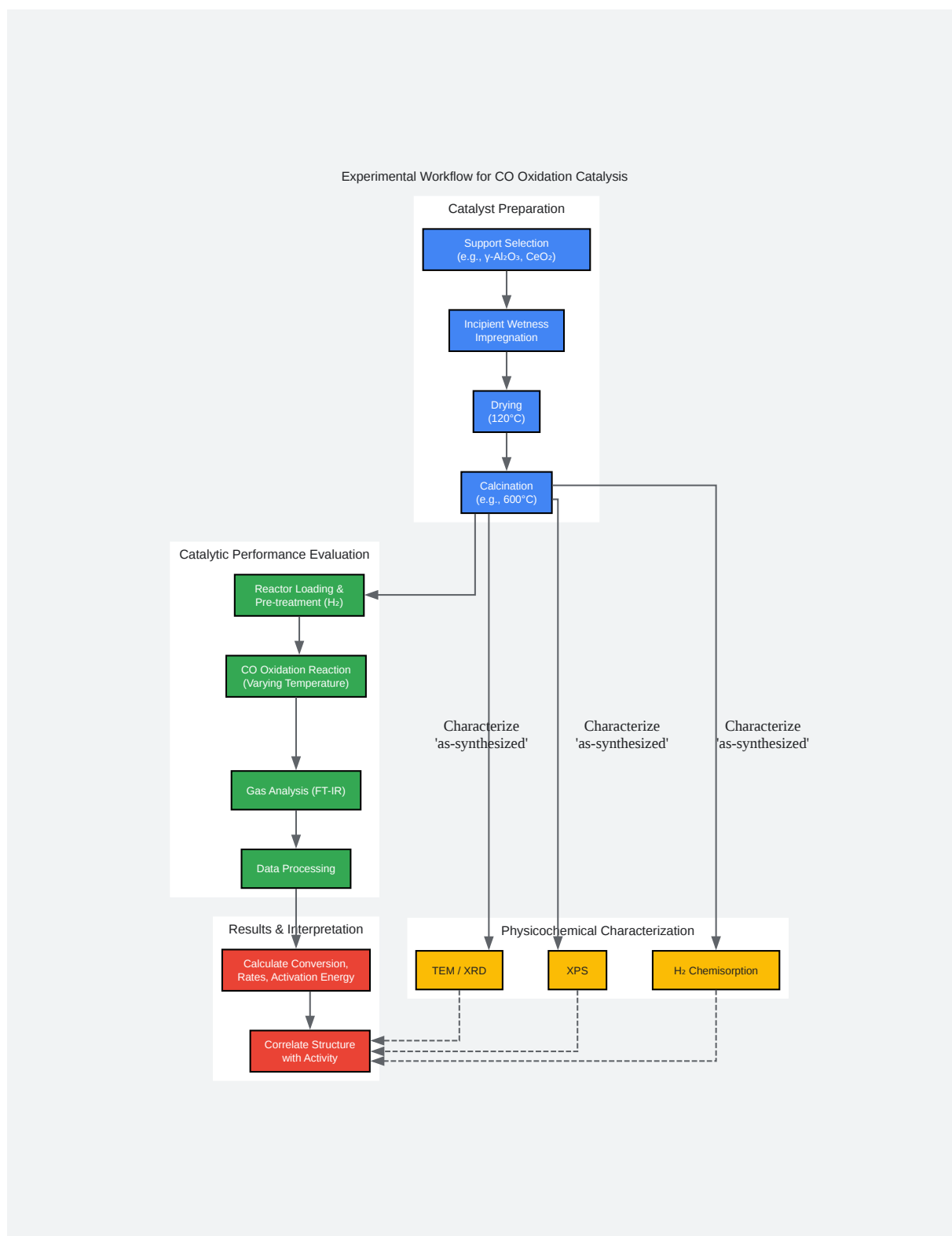
Catalyst System	Rh Loading (wt%)	Avg. Rh Particle Size (nm)	Key Reaction Conditions	Apparent Activation Energy (kJ/mol)	Key Performance Metric
Rh/Al ₂ O ₃	0.05%	< 1	CO: 8400-13000 ppm; CO/O ₂ = 0.9	100 - 110 (low temp. regime)[4]	Kinetic change T: ~290°C[4][7]
Rh/Al ₂ O ₃	0.1%	1.1	CO: 8400-13000 ppm; CO/O ₂ = 0.9	100 - 110 (low temp. regime)[4]	Kinetic change T: ~275°C[4][7]
Rh/Al ₂ O ₃ (H ₂ treated @ 900°C)	0.1%	9.2	CO: 8400-13000 ppm; CO/O ₂ = 0.9	100 - 110 (low temp. regime)[4]	Kinetic change T: ~220°C[4][7]
Rh ₁ /NPMA (single-atom)	N/A	Atomic	CO/O ₂ = 1; GHSV = 24,000 h ⁻¹	Not Reported	T ₂₀ = 112°C[8]
Rh ₁ /NPTA (single-atom)	N/A	Atomic	CO/O ₂ = 1; GHSV = 24,000 h ⁻¹	Not Reported	T ₂₀ = 244°C[8]

T₂₀: Temperature at which 20% CO conversion is achieved. Kinetic change T: Temperature at which the reaction kinetics change, often linked to structural changes in the Rh particles.[4]

Visualized Protocols and Mechanisms

Experimental Workflow

The general workflow for synthesizing and evaluating a **rhodium oxide** catalyst for CO oxidation is depicted below.

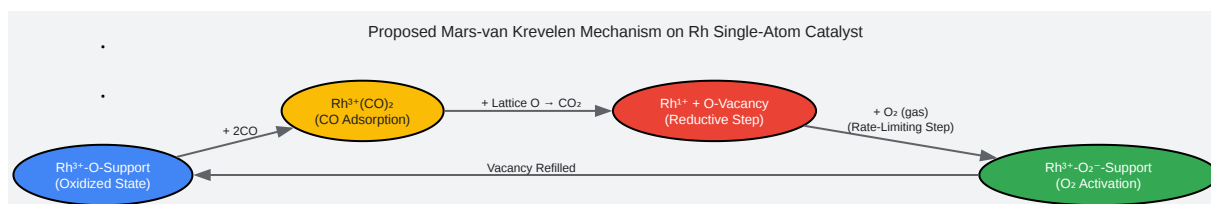


[Click to download full resolution via product page](#)

Caption: Workflow from catalyst synthesis to performance analysis.

Proposed Reaction Mechanism

For atomically dispersed rhodium catalysts on reducible supports, an unconventional Mars-van Krevelen mechanism has been proposed, where lattice oxygen from the support participates in the reaction. This contrasts with the Langmuir-Hinshelwood mechanism more typical for metallic nanoparticles.



[Click to download full resolution via product page](#)

Caption: Mars-van Krevelen cycle for CO oxidation on a Rh SAC.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]
- 8. In situ spectroscopy-guided engineering of rhodium single-atom catalysts for CO oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Rhodium Oxide Catalysis for Carbon Monoxide (CO) Oxidation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082144#using-rhodium-oxide-for-co-oxidation-catalysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com